N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,5-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,5-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C14H23NO5S2 and its molecular weight is 349.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
A study focused on the synthesis, characterization, and computational analysis of a newly synthesized sulfonamide molecule. The research detailed the molecular structure through SCXRD studies and spectroscopic tools, investigating the intermolecular interactions and stability of the compound. The study also performed computational simulations to compare with experimental results, providing insights into the electronic properties and potential reactivity of the compound (Murthy et al., 2018).
Photodynamic Therapy Applications
Another research explored the synthesis and characterization of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups. These compounds demonstrated significant potential for photodynamic therapy applications due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. This suggests their usefulness as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).
Antimicrobial Study
A novel 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide and its oxinates were synthesized and analyzed for their antimicrobial activity. The study found that these compounds showed significantly higher antimicrobial activity compared to the parent sulfonamide and 8-hydroxyquinoline, highlighting their potential in antimicrobial applications (Vanparia et al., 2010).
Corrosion Inhibition
Research on the adsorption and corrosion inhibition properties of piperidine derivatives on iron corrosion revealed that these compounds, including variants of 2,5-dimethoxybenzenesulfonamide, showed promising results in preventing metal corrosion. This work utilized quantum chemical calculations and molecular dynamics simulations to investigate the interaction of these derivatives with metal surfaces, offering a theoretical basis for their application in corrosion inhibition (Kaya et al., 2016).
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5S2/c1-14(16,7-8-21-4)10-15-22(17,18)13-9-11(19-2)5-6-12(13)20-3/h5-6,9,15-16H,7-8,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNILPHRXHLIDJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNS(=O)(=O)C1=C(C=CC(=C1)OC)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.